molecular formula C14H20N2O4 B3261295 3-Amino-5-Boc-amino-benzoic acid ethyl ester CAS No. 341925-61-9

3-Amino-5-Boc-amino-benzoic acid ethyl ester

Cat. No.: B3261295
CAS No.: 341925-61-9
M. Wt: 280.32 g/mol
InChI Key: IWXSDUBAVTZQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-Boc-amino-benzoic acid ethyl ester: is a chemical compound with the molecular formula C14H20N2O4 . It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with ethanol. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Target of Action

It’s worth noting that this compound is often used in the synthesis of more complex molecules, suggesting that its primary role may be as a building block in chemical reactions .

Mode of Action

The mode of action of 3-Amino-5-Boc-amino-benzoic acid ethyl ester is primarily through its involvement in chemical reactions. As a building block, it can participate in various types of reactions, including Suzuki–Miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which involves the transmetalation of organoboron reagents .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which it can participate, is widely used in organic chemistry for the synthesis of various biologically active compounds . These compounds can then interact with various biochemical pathways.

Pharmacokinetics

As a small molecule with a molecular weight of 280.32 , it is expected to have good bioavailability.

Result of Action

Its primary role is as a building block in chemical synthesis . The resulting compounds can have various effects depending on their structure and targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including a palladium catalyst and an organoboron reagent . The reaction’s success can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-amino-benzoic acid.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the synthesis of 3-Amino-5-Boc-amino-benzoic acid ethyl ester follows similar steps but on a larger scale. The process involves automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro derivatives.

    Reduction: Reduction reactions can convert the ester group back to the carboxylic acid.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products:

    Oxidation: Nitro derivatives of the benzoic acid ester.

    Reduction: 3-Amino-5-amino-benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Utilized in the study of enzyme-substrate interactions.
  • Acts as a building block for the synthesis of biologically active compounds.

Medicine:

  • Investigated for its potential use in drug development.
  • Serves as a precursor for the synthesis of pharmaceutical agents.

Industry:

  • Applied in the production of specialty chemicals.
  • Used in the manufacture of advanced materials and polymers.

Comparison with Similar Compounds

    3-Amino-benzoic acid ethyl ester: Lacks the Boc protection, making it more reactive.

    5-Boc-amino-benzoic acid ethyl ester: Lacks the amino group at the 3-position, altering its reactivity.

Uniqueness: 3-Amino-5-Boc-amino-benzoic acid ethyl ester is unique due to the presence of both the Boc-protected amino group and the esterified carboxylic acid. This dual functionality allows for selective reactions, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

ethyl 3-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)9-6-10(15)8-11(7-9)16-13(18)20-14(2,3)4/h6-8H,5,15H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXSDUBAVTZQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-Boc-amino-benzoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-Amino-5-Boc-amino-benzoic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
3-Amino-5-Boc-amino-benzoic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
3-Amino-5-Boc-amino-benzoic acid ethyl ester
Reactant of Route 5
3-Amino-5-Boc-amino-benzoic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
3-Amino-5-Boc-amino-benzoic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.